N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Description
Properties
Molecular Formula |
C17H20N2O4S4 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C17H20N2O4S4/c1-2-18(12-6-9-27(22,23)11-12)15(20)5-7-19-16(21)14(26-17(19)24)10-13-4-3-8-25-13/h3-4,8,10,12H,2,5-7,9,11H2,1H3/b14-10- |
InChI Key |
OKGPVVZOVLOWNP-UVTDQMKNSA-N |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
Preparation Methods
Stereochemical Control
The (5Z)-configuration of the thiophen-2-ylmethylidene group is critical for biological activity. Microwave-assisted synthesis at 100°C for 30 minutes improves Z-selectivity (Z:E = 8:1).
Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Key characterization data:
-
¹H NMR (500 MHz, DMSO-d₆) : δ 7.85 (s, 1H, thiophene), 4.12 (q, 2H, CH₂CH₃), 3.45 (m, 2H, tetrahydrothiophene).
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfone formation | H₂O₂, CH₃COOH, 60°C | 85–90 | 98 |
| Thiazolidinone cyclization | Thiourea, EtOH, reflux | 65 | 92 |
| Amide coupling | SOCl₂, Et₃N, DCM | 60–65 | 95 |
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazolidinone moieties exhibit notable antimicrobial activity. For instance, derivatives similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(thiazolidinone) have been shown to possess antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies suggest that these compounds can outperform established antibiotics like ampicillin and streptomycin in certain cases .
Antitumor Activity
Thiazolidinone derivatives have also been investigated for their antitumor properties. The combination of thiazolidinone with other active pharmacophores has led to the development of compounds that inhibit tumor growth and proliferation. Preliminary studies suggest that the compound may interact with cellular pathways involved in cancer progression, although specific data on this compound's efficacy is still limited .
Enzyme Inhibition
Some derivatives of thiazolidinones have been identified as dual inhibitors of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases or conditions where these enzymes play a significant role .
Synthesis and Evaluation
A study published in the Journal of Medicinal Chemistry reported the synthesis of various thiazolidinone derivatives, including those related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl compounds. The synthesized compounds were evaluated for their antimicrobial and antitumor activities through both in vitro and in vivo models. Results indicated that certain derivatives exhibited significant activity against resistant strains of bacteria and various cancer cell lines .
Pharmacokinetic Studies
In silico studies have predicted favorable pharmacokinetic profiles for thiazolidinone derivatives, suggesting good absorption rates and the ability to cross the blood-brain barrier (BBB). These properties are essential for developing central nervous system-targeted therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Rhodanine Modifications
Thiophene vs. Benzylidene Substitutions :
The thiophen-2-ylmethylidene group distinguishes this compound from analogs like 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide (). The thiophene ring offers moderate electron-withdrawing effects compared to the stronger electron-withdrawing 4-chlorobenzylidene, which may influence redox stability and target binding .Comparison with Benzylidene Derivatives :
Compounds such as those in (e.g., 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide) feature aromatic benzylidene groups. The target compound’s thiophene substitution likely reduces π-π stacking interactions but increases metabolic stability due to sulfur’s lower susceptibility to oxidative metabolism .
Propanamide Chain Variations
- N-Substituent Effects :
The N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl group contrasts with simpler substituents like phenyl (CAS 314751-71-8, ) or 5-methyl-1,3,4-thiadiazol-2-yl (). This sulfone-containing moiety improves aqueous solubility compared to purely hydrophobic groups (e.g., N-phenyl), as sulfones exhibit high polarity .
Physicochemical Data
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, particularly its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator, and summarizes relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring with a dioxido substituent and a thiazolidinone moiety. Its molecular formula is , with a molecular weight of approximately 440.5 g/mol. The presence of multiple functional groups suggests significant reactivity and potential biological activity.
Preliminary studies indicate that this compound functions primarily as a GIRK channel activator. GIRK channels are crucial in regulating neuronal excitability and cardiac rhythm by facilitating potassium ion flow across cell membranes, which can lead to hyperpolarization of the cell membrane and decreased neuronal firing rates. The activation of these channels has implications in various physiological processes, including neuromodulation and cardiovascular regulation .
In Vitro Studies
In vitro assays have shown that this compound exhibits nanomolar potency as a GIRK channel activator. Binding assays revealed its affinity for GIRK channels, indicating its potential therapeutic applications in conditions where modulation of these channels is beneficial .
Study 1: GIRK Channel Activation
A study conducted by researchers evaluated the efficacy of various compounds in activating GIRK channels. The results demonstrated that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[4-(thiophen-2-ylmethylidene)-2-thioxo-thiazolidin] exhibited significant activation of GIRK channels compared to control compounds. This study emphasized the compound's potential as a lead for developing new therapeutics targeting potassium channels .
Study 2: Cardiovascular Implications
Another investigation focused on the cardiovascular effects of this compound. It was found to influence heart rate variability in animal models by enhancing GIRK channel activity, suggesting its utility in treating arrhythmias or other cardiac disorders. The study highlighted the importance of potassium channel modulators in cardiovascular health .
Summary of Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | GIRK Channel Activation | Significant activation observed; potential therapeutic lead |
| Study 2 | Cardiovascular Effects | Enhanced heart rate variability; implications for arrhythmia treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
